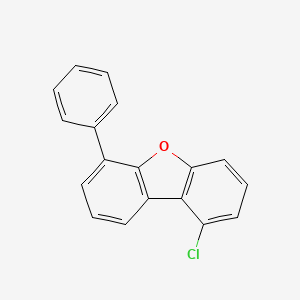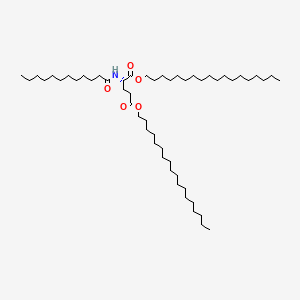
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the bromination of thiophene-3-carboxylate to introduce the bromine atom at the 5-position. This is followed by the introduction of the tert-butoxycarbonyl-protected amino group at the 2-position through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are formed upon reduction.
Hydrolysis Products: The corresponding carboxylic acid is formed upon ester hydrolysis.
科学的研究の応用
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and tert-butoxycarbonyl-protected amino group can interact with specific molecular targets, modulating their activity. The thiophene ring provides a stable and planar structure that can facilitate binding to target proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
- Ethyl 5-fluoro-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
- Ethyl 5-iodo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Uniqueness
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. Additionally, the tert-butoxycarbonyl-protected amino group provides stability and prevents unwanted side reactions during synthesis.
特性
分子式 |
C12H16BrNO4S |
|---|---|
分子量 |
350.23 g/mol |
IUPAC名 |
ethyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C12H16BrNO4S/c1-5-17-10(15)7-6-8(13)19-9(7)14-11(16)18-12(2,3)4/h6H,5H2,1-4H3,(H,14,16) |
InChIキー |
YDJQTTORMFUEEL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14,15-dibromo-25-oxa-1,6-diazaheptacyclo[11.9.2.12,5.06,24.07,12.016,23.017,22]pentacosa-7,9,11,13(24),14,16(23),17,19,21-nonaene](/img/structure/B12328527.png)
![4'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12328528.png)
![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B12328531.png)


![Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-](/img/structure/B12328551.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B12328557.png)
![4-[3-(Hydroxyimino)butyl]-2-methoxyphenol](/img/structure/B12328562.png)



![1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12328614.png)
![5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B12328620.png)
